molecular formula C17H18N2O3S B5834052 2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide

Cat. No.: B5834052
M. Wt: 330.4 g/mol
InChI Key: IIVZZLQNZZAIDJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylphenoxy group with a hydroxyphenyl carbamothioyl moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide typically involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-hydroxyphenylthiourea under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy and hydroxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)ethylthio derivatives: Known for their antiviral properties.

    4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl derivatives: Used in various chemical syntheses.

Uniqueness

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-7-8-13(9-12(11)2)22-10-16(21)19-17(23)18-14-5-3-4-6-15(14)20/h3-9,20H,10H2,1-2H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVZZLQNZZAIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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